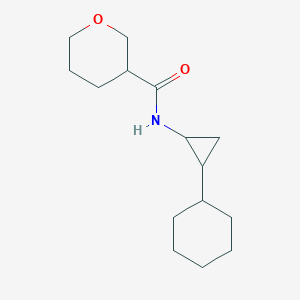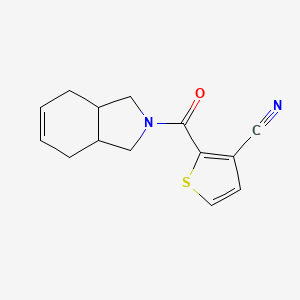
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter GABA in the brain. In
Wirkmechanismus
The mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the inhibition of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide increases the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its high purity and yield, which makes it a viable compound for further research. However, one limitation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its potential toxicity, which has been observed in some animal studies. Therefore, careful dosing and monitoring are required when using N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide. One direction is to further explore its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. Another direction is to investigate the potential of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the reaction of cyclohexylmagnesium bromide with 3-bromo-2-oxanone, followed by the addition of cyclopropylamine. This reaction results in the formation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-15(12-7-4-8-18-10-12)16-14-9-13(14)11-5-2-1-3-6-11/h11-14H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQTNQCTKDXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)


